molecular formula C8H9AsO2 B14709411 2-Phenyl-1,3,2-dioxarsolane CAS No. 14849-20-8

2-Phenyl-1,3,2-dioxarsolane

Katalognummer: B14709411
CAS-Nummer: 14849-20-8
Molekulargewicht: 212.08 g/mol
InChI-Schlüssel: LIDSATPDXGOQGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-1,3,2-dioxarsolane is an organoarsenic compound characterized by a five-membered ring containing arsenic, oxygen, and carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,2-dioxarsolane typically involves the reaction of phenylarsine oxide with ethylene glycol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The process involves the formation of a cyclic acetal through the condensation of the hydroxyl groups of ethylene glycol with the arsenic center of phenylarsine oxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-1,3,2-dioxarsolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic acids or arsenates.

    Reduction: Reduction reactions can convert it back to phenylarsine oxide or other arsenic-containing species.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Arsenic acids or arsenates.

    Reduction: Phenylarsine oxide or other reduced arsenic species.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1,3,2-dioxarsolane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenyl-1,3,2-dioxarsolane involves its interaction with various molecular targets, primarily through the arsenic center. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxanes: Similar in structure but contain a six-membered ring.

    1,3-Dioxolanes: Contain a five-membered ring but lack the arsenic atom.

    2-Phenyl-1,3-dioxane: A related compound with a similar phenyl group but different ring structure.

Uniqueness

2-Phenyl-1,3,2-dioxarsolane is unique due to the presence of arsenic in its ring structure, which imparts distinct chemical properties and reactivity compared to its oxygen-only counterparts. This uniqueness makes it valuable for specific applications where the reactivity of arsenic is advantageous .

Eigenschaften

CAS-Nummer

14849-20-8

Molekularformel

C8H9AsO2

Molekulargewicht

212.08 g/mol

IUPAC-Name

2-phenyl-1,3,2-dioxarsolane

InChI

InChI=1S/C8H9AsO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2

InChI-Schlüssel

LIDSATPDXGOQGI-UHFFFAOYSA-N

Kanonische SMILES

C1CO[As](O1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.